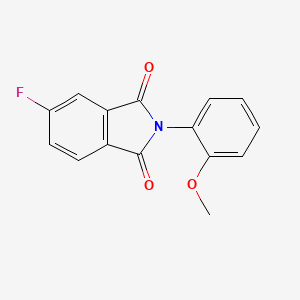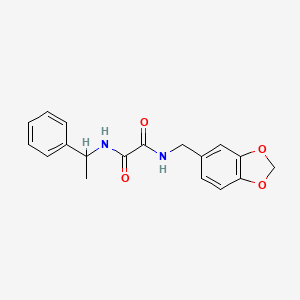![molecular formula C16H15F3N2O3S B4953688 2-[methyl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4953688.png)
2-[methyl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[methyl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide is a chemical compound with the molecular formula C16H16F3N2O2S. It is commonly known as MTA-TB, and it is a potent inhibitor of Mycobacterium tuberculosis. MTA-TB has been extensively studied for its potential use in the treatment of tuberculosis, and it has shown promising results in preclinical studies.
Wirkmechanismus
MTA-TB works by inhibiting the activity of the enzyme InhA, which is essential for the synthesis of mycolic acids in Mycobacterium tuberculosis. Mycolic acids are an essential component of the bacterial cell wall, and their synthesis is critical for the survival of the bacterium. By inhibiting the activity of InhA, MTA-TB disrupts the synthesis of mycolic acids, leading to the death of the bacterium.
Biochemical and physiological effects:
MTA-TB has been shown to have a high level of efficacy against drug-resistant strains of tuberculosis. It has also been shown to have a low level of toxicity in vitro, indicating that it may be safe for use in humans. However, further studies are needed to determine the safety and efficacy of MTA-TB in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of MTA-TB is its high level of efficacy against drug-resistant strains of tuberculosis. This makes it a promising candidate for the development of new tuberculosis drugs. However, one of the limitations of MTA-TB is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of MTA-TB. One direction is the development of new formulations of MTA-TB that can improve its solubility in aqueous solutions. Another direction is the study of the safety and efficacy of MTA-TB in animal models and humans. Finally, the study of the mechanism of action of MTA-TB and its interaction with other drugs could lead to the development of new combination therapies for the treatment of tuberculosis.
Synthesemethoden
The synthesis of MTA-TB involves several steps, including the reaction of 2-aminobenzamide with trifluoromethyl phenyl isocyanate, followed by the addition of methylsulfonyl chloride and dimethylamine. The resulting product is then purified using column chromatography to obtain pure MTA-TB.
Wissenschaftliche Forschungsanwendungen
MTA-TB has been extensively studied for its potential use in the treatment of tuberculosis. It has been shown to be a potent inhibitor of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. In preclinical studies, MTA-TB has been shown to have a high level of efficacy against drug-resistant strains of tuberculosis.
Eigenschaften
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3S/c1-21(25(2,23)24)14-10-6-3-7-11(14)15(22)20-13-9-5-4-8-12(13)16(17,18)19/h3-10H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNWUNGBLPZXDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NC2=CC=CC=C2C(F)(F)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)thiomorpholine](/img/structure/B4953606.png)
![ethyl 2-benzyl-3-[(4-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B4953607.png)
![5-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4953621.png)

![4-(4-bromo-2-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4953642.png)
![5-{3-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4953653.png)

![2-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4953668.png)
![1-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzoyl]-4-phenylpiperazine](/img/structure/B4953673.png)
![N~2~-benzyl-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4953680.png)
![2-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)acetamide](/img/structure/B4953684.png)

![3-bromo-N-[3-(4-bromophenoxy)-5-nitrophenyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4953695.png)

